molecular formula C14H18ClN3 B2437958 3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride CAS No. 2193067-35-3

3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride

Cat. No.: B2437958
CAS No.: 2193067-35-3
M. Wt: 263.77
InChI Key: DLVUTCCCGITOSN-UHFFFAOYSA-N
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Description

3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with an aniline moiety, making it a subject of interest for researchers exploring new chemical entities with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a carbonyl compound under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring system.

    Attachment of the Aniline Moiety: The aniline group is introduced through a nucleophilic substitution reaction, where the imidazo[1,2-a]pyridine derivative reacts with an appropriate aniline derivative.

    Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro or carbonyl groups into amines or alcohols, respectively.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various amines or alcohols.

Scientific Research Applications

3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its activity against certain bacterial strains and its potential as an anti-inflammatory agent.

    Biology: It may be used in studies investigating cellular pathways and molecular interactions due to its ability to interact with specific proteins or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory mediators, providing anti-inflammatory benefits.

Comparison with Similar Compounds

Similar Compounds

    8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Lacks the aniline moiety but shares the core structure.

    2-Amino-8-methylimidazo[1,2-a]pyridine: Similar core with an amino group instead of an aniline group.

    3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Similar core structure with a different substitution pattern.

Uniqueness

3-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride is unique due to the combination of the imidazo[1,2-a]pyridine core with an aniline moiety, which may confer distinct biological activities and chemical properties not observed in its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.ClH/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11;/h2,5-6,8-10H,3-4,7,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVUTCCCGITOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN2C1=NC(=C2)C3=CC(=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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